Synthetic Versatility: Single Intermediate Access to Sub-nanomolar ALK vs. EGFR Inhibitors
The 4-chloro substituent in CAS 477853-97-7 enables divergent nucleophilic aromatic substitution (SNAr) with amines, while the intact 5-cyano and 6-(2-methoxyphenyl) groups preserve the pharmacophore required for kinase hinge-binding. In contrast, 4-chloro-2-phenylpyrimidine-5-carbonitrile (CAS 33089-16-6) lacks the 6-aryl group and cannot be elaborated into ALK-selective inhibitors such as those exemplified in US10100019, where the 2-methoxyphenyl moiety contributes to ALK IC50 values as low as 0.85 nM [1]. Similarly, 4-chloro-6-(2-methoxyphenyl)pyrimidine (CAS 75634-03-6) lacks the 5-cyano group, which is essential for the ATP-mimetic hinge-binding interaction that drives EGFRWT inhibition with IC50 values of 0.09 μM in optimized pyrimidine-5-carbonitrile derivatives [2].
| Evidence Dimension | Number of simultaneously present pharmacophoric elements (Cl handle, CN anchor, 6-aryl selectivity group) |
|---|---|
| Target Compound Data | 3 of 3 pharmacophoric elements present (4-Cl, 5-CN, 6-(2-methoxyphenyl)) |
| Comparator Or Baseline | CAS 33089-16-6: 2 of 3 (4-Cl, 5-CN, no 6-aryl); CAS 75634-03-6: 1 of 3 (4-Cl, no CN, 6-(2-methoxyphenyl)) |
| Quantified Difference | Target compound retains all three pharmacophoric elements simultaneously; comparators are missing one or two critical elements, precluding single-intermediate access to both ALK and EGFR inhibitor chemotypes. |
| Conditions | Structural comparison based on reported pharmacophore models for pyrimidine-5-carbonitrile kinase inhibitors [1][2]. |
Why This Matters
For procurement, this means one intermediate replaces two or three separate building blocks, reducing supply chain complexity and enabling unified structure-activity relationship (SAR) exploration across multiple kinase targets.
- [1] BindingDB BDBM291934 (US10100019, Example 4). ALK IC50: 0.850 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=291934 (accessed 2026-05-02). View Source
- [2] Nasser, A. A. et al. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Org. Biomol. Chem. 2020, 18, 7608–7634. Compound 11b EGFRWT IC50 = 0.09 μM. View Source
